molecular formula C11H16N2O B4957836 N-(1-phenylbutyl)urea

N-(1-phenylbutyl)urea

Cat. No. B4957836
M. Wt: 192.26 g/mol
InChI Key: YZVVKQXHKDSVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylbutyl)urea, also known as PBuU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PBuU is a urea derivative that has been synthesized through several methods, including the reaction of 1-phenylbutylamine with carbonyl diimidazole. PBuU has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(1-phenylbutyl)urea is not fully understood. However, it has been suggested that N-(1-phenylbutyl)urea may exert its effects through the modulation of various signaling pathways. For example, N-(1-phenylbutyl)urea has been found to inhibit the production of pro-inflammatory cytokines, suggesting that it may exert its anti-inflammatory effects through the regulation of the immune system.
Biochemical and Physiological Effects
N-(1-phenylbutyl)urea has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, N-(1-phenylbutyl)urea has also been found to exhibit antioxidant and anti-cancer effects. These effects make N-(1-phenylbutyl)urea a promising candidate for further research in the field of medicine.

Advantages and Limitations for Lab Experiments

N-(1-phenylbutyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it a viable option for further research. However, N-(1-phenylbutyl)urea also has some limitations. It has not been extensively studied in vivo, and its mechanism of action is not fully understood. Additionally, N-(1-phenylbutyl)urea may have limited solubility in certain solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for N-(1-phenylbutyl)urea research. One area of research could focus on the development of N-(1-phenylbutyl)urea as a treatment for neurodegenerative diseases. Another area of research could focus on the development of N-(1-phenylbutyl)urea as a treatment for inflammatory diseases such as arthritis. Additionally, further research could be conducted to better understand the mechanism of action of N-(1-phenylbutyl)urea and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1-phenylbutyl)urea involves the reaction of 1-phenylbutylamine with carbonyl diimidazole. This reaction results in the formation of N-(1-phenylbutyl)urea. The synthesis of N-(1-phenylbutyl)urea has been optimized to increase the yield and purity of the compound, making it a viable option for further research.

Scientific Research Applications

N-(1-phenylbutyl)urea has been found to exhibit various therapeutic applications. One study found that N-(1-phenylbutyl)urea has anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Another study found that N-(1-phenylbutyl)urea has neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-phenylbutylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-6-10(13-11(12)14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVVKQXHKDSVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5553398

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